molecular formula C17H18N4S2 B14945256 3-ethyl-5-phenyl-7-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-ethyl-5-phenyl-7-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B14945256
M. Wt: 342.5 g/mol
InChI Key: JJOXHOPMFOGNPG-UHFFFAOYSA-N
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Description

3-ETHYL-5-PHENYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-PHENYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents in the aldehyde component.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-PHENYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.

Mechanism of Action

The mechanism of action of 3-ETHYL-5-PHENYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-5-PHENYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidinyl group, for instance, may enhance its binding affinity to certain enzymes, making it a more potent inhibitor compared to other thiazolopyrimidine derivatives .

Properties

Molecular Formula

C17H18N4S2

Molecular Weight

342.5 g/mol

IUPAC Name

3-ethyl-5-phenyl-7-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C17H18N4S2/c1-2-21-16-13(23-17(21)22)15(20-10-6-7-11-20)18-14(19-16)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3

InChI Key

JJOXHOPMFOGNPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCCC4)SC1=S

Origin of Product

United States

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